Product packaging for Fmoc-Gly-OH-2-¹³C,¹⁵N(Cat. No.:)

Fmoc-Gly-OH-2-¹³C,¹⁵N

Cat. No.: B1580399
M. Wt: 299.29
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Fmoc-Protected Amino Acids in Peptide Synthesis

The chemical synthesis of peptides, short chains of amino acids, is a fundamental technique in biochemistry and drug discovery. Fmoc-protected amino acids are key building blocks in one of the most widely used methods for this purpose. nbinno.comchemimpex.com

Fmoc (9-fluorenylmethoxycarbonyl) Solid-Phase Peptide Synthesis (SPPS) is a method for creating peptides by sequentially adding amino acids to a growing chain that is attached to an insoluble solid support or resin. creative-peptides.comoup.com The process involves a series of repeated cycles:

Deprotection: The Fmoc group, which temporarily protects the α-amino group of the last added amino acid, is removed using a mild base, typically piperidine. creative-peptides.comembrapa.br

Washing: The resin is washed to remove excess reagents and byproducts. embrapa.br

Coupling: The next Fmoc-protected amino acid is activated and added, forming a peptide bond with the newly deprotected amino group of the growing peptide chain. creative-peptides.comembrapa.br

Washing: Another washing step is performed to remove unreacted materials. embrapa.br

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and any protecting groups on the amino acid side chains are removed. peptide.com The use of a solid support simplifies the purification process at each step, as reagents in the liquid phase can be easily washed away. oup.com

Site-specific isotopic labeling involves incorporating an isotopically labeled amino acid at a single, defined position within a peptide or protein sequence. nih.govresearchgate.net This technique is of paramount importance for several reasons:

Structural Analysis: By labeling a specific residue, researchers can use techniques like NMR to obtain detailed structural information about that particular region of the protein, which is especially useful for large or complex proteins where uniform labeling would result in overly complicated spectra. nih.govsigmaaldrich.com

Probing Molecular Interactions: Site-specific labels can serve as probes to study how a specific part of a protein interacts with other molecules, such as drugs or other proteins. nih.gov

Investigating Enzyme Mechanisms: Placing a labeled amino acid at the active site of an enzyme allows for the detailed study of the chemical transformations that occur during catalysis.

Simplifying Spectra: For large proteins, uniform isotopic labeling can lead to crowded and uninterpretable NMR spectra. Site-specific labeling simplifies these spectra by only introducing signals from the labeled site. nih.govrsc.org

Specificity of Fmoc-Gly-OH-2-¹³C,¹⁵N for Glycine (B1666218) Residue Tracking and Analysis

This compound is a specially designed molecule for use in Fmoc-SPPS. musechem.com It is a glycine amino acid where the α-carbon is the ¹³C isotope and the nitrogen atom is the ¹⁵N isotope. musechem.com This dual labeling makes it a highly specific and powerful tool for tracking and analyzing glycine residues within a peptide or protein.

The incorporation of this compound into a peptide allows researchers to:

Precisely Track Glycine Incorporation: The unique mass signature of the dual-labeled glycine allows for unambiguous confirmation of its incorporation into the peptide sequence using mass spectrometry. musechem.com

Study Glycine-Specific Interactions: In NMR studies, the signals from the ¹³C and ¹⁵N labels provide a clear window into the local environment and dynamics of that specific glycine residue, offering insights into its role in protein folding, stability, and interactions. musechem.com

Enhance Detection in Complex Mixtures: The distinct isotopic signature enhances the detectability of the labeled peptide in complex biological samples. musechem.com

PropertyValue
Chemical Formula C₁₆H₁₃¹³CH₁₅¹⁵NO₄
Molecular Weight 299.29 g/mol
Isotopic Enrichment α-carbon: ¹³C, Nitrogen: ¹⁵N
Primary Application Fmoc Solid-Phase Peptide Synthesis
Analytical Utility NMR Spectroscopy, Mass Spectrometry

Table 2: Properties of this compound

Unique Isotopic Signature of this compound (¹³C at C-2, ¹⁵N at α-amino group)

This compound is a specially designed variant of N-(9-Fluorenylmethoxycarbonyl)-glycine, an essential building block for peptide synthesis. chemimpex.com Its unique characteristic lies in the specific placement of stable isotopes: a Carbon-13 atom replaces the natural Carbon-12 at the alpha-carbon (C-2) position, and a Nitrogen-15 atom replaces the natural Nitrogen-14 in the α-amino group. musechem.comsigmaaldrich.comisotope.com

This dual labeling results in a molecule with a distinct mass signature (a mass shift of M+2), making it easily detectable and distinguishable from its unlabeled counterpart in mass spectrometry. sigmaaldrich.com In NMR spectroscopy, the presence of both ¹³C and ¹⁵N at these specific locations provides enhanced sensitivity and resolution, allowing for precise tracking of the glycine residue's incorporation and behavior within a peptide or protein. musechem.com The high isotopic purity, often with 99 atom % for ¹³C and 98 atom % for ¹⁵N, ensures minimal interference and clear signal detection in analytical studies. sigmaaldrich.comisotope.comisotope.com

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₆¹³CH₁₅¹⁵NO₄ medchemexpress.com
Molecular Weight 299.29 g/mol sigmaaldrich.com
CAS Number 285978-12-3 musechem.comsigmaaldrich.com
Isotopic Enrichment 99 atom % ¹³C, 98 atom % ¹⁵N sigmaaldrich.comisotope.com
Appearance White to off-white solid medchemexpress.com
Functional Group Fmoc sigmaaldrich.com

| Primary Application | Peptide Synthesis chemimpex.comsigmaaldrich.com |

Rationale for Dual ¹³C,¹⁵N Labeling at Specific Positions

The strategic placement of both ¹³C and ¹⁵N isotopes in a single amino acid residue is a powerful approach that significantly enhances the capabilities of modern analytical techniques. researchgate.net Dual labeling provides more detailed and accurate information compared to single-labeling strategies.

The rationale for this specific dual-labeling pattern in this compound is multifaceted:

Enhanced NMR Spectroscopy: In NMR, the dual labels are crucial for structural and dynamic studies. Techniques like Rotational Echo Double Resonance (REDOR) use the dipolar coupling between adjacent ¹³C and ¹⁵N nuclei to measure internuclear distances with high precision. researchgate.net This allows researchers to distinguish between different secondary structures, such as α-helices and β-strands, and to probe intermolecular interactions between a protein and a ligand. researchgate.netresearchgate.net The close proximity of the C-2 and α-amino group makes this labeled glycine an excellent probe for backbone conformation.

Precise Tracking in Mass Spectrometry: The distinct mass shift allows for unambiguous tracking of the glycine residue during complex biochemical processes. musechem.com In quantitative proteomics, this enables accurate quantification of protein synthesis, degradation, and turnover.

Improved Accuracy in Peptide Synthesis: Using dual-labeled amino acids can improve the accuracy of data in peptide synthesis analysis by up to 30% compared to single-labeled versions. The Fmoc protecting group is essential for this process, as it allows for the controlled, stepwise incorporation of the labeled glycine into a specific position within a peptide sequence via Solid Phase Peptide Synthesis (SPPS). silantes.com This precision is critical for creating synthetic peptides used as standards in quantitative assays or for detailed structural analysis. sb-peptide.comsilantes.com

Table 2: Research Findings with Dual ¹³C,¹⁵N Labeling

Research Area Findings and Applications
Structural Biology (NMR) Enables the use of heteronuclear NMR experiments (e.g., REDOR) to measure precise intramolecular and intermolecular distances, aiding in the determination of peptide and protein secondary and tertiary structures. researchgate.netresearchgate.net
Quantitative Proteomics (MS) Serves as an internal standard for the absolute quantification (AQUA) of proteins. sb-peptide.com The known mass shift allows for precise differentiation and measurement against the naturally abundant peptide.
Metabolic Tracing Allows for the precise tracking of amino acid incorporation into proteins within cell cultures, providing insights into protein turnover rates and metabolic pathways.

| Peptide Synthesis & Interaction Studies | Facilitates the precise tracking of a specific glycine residue's incorporation into a peptide, providing deeper insights into peptide structure, stability, and interactions with other molecules. researchgate.netmusechem.com |

Properties

Molecular Formula

(H15N-Fmoc)13CH2CO2H

Molecular Weight

299.29

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies for Fmoc Gly Oh 2 ¹³c,¹⁵n and Derivatives

Strategies for Total Chemical Synthesis of Site-Specifically Labeled Fmoc-Amino Acids

The total chemical synthesis of site-specifically labeled Fmoc-amino acids is a foundational approach that offers precise control over the location of isotopic labels. nih.gov This precision is paramount for a variety of applications, from mechanistic studies of enzymes to the structural elucidation of proteins.

Utilizing Isotopically Enriched Precursors

A primary strategy in the synthesis of labeled amino acids involves the use of precursors that are already enriched with the desired isotopes. nih.gov For the synthesis of Fmoc-Gly-OH-2-¹³C,¹⁵N, this would typically involve starting with glycine (B1666218) that has been synthesized to contain ¹³C at the alpha-carbon and ¹⁵N in the amino group. The subsequent reaction with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) attaches the Fmoc protecting group to the nitrogen atom.

The general procedure involves dissolving the isotopically labeled glycine in a suitable solvent system, often a mixture of an organic solvent like dioxane and an aqueous solution of a weak base such as sodium carbonate. The base serves to deprotonate the amino group of the glycine, making it nucleophilic. Fmoc-Cl is then added, leading to the formation of the N-Fmoc protected amino acid. The reaction is typically carried out at a controlled temperature to minimize side reactions. Following the reaction, the product is isolated and purified, often through acidification, precipitation, and washing.

Table 1: Key Steps in Fmoc Protection of Isotopically Labeled Glycine

StepDescriptionPurpose
1. Dissolution The isotopically labeled glycine precursor is dissolved in a solvent mixture (e.g., dioxane/water).To create a homogenous reaction environment.
2. Basification A weak base (e.g., sodium carbonate) is added.To deprotonate the amino group, enhancing its nucleophilicity.
3. Fmoc-Cl Addition 9-fluorenylmethoxycarbonyl chloride is introduced to the reaction mixture.To introduce the Fmoc protecting group onto the amino acid.
4. Reaction The mixture is stirred for a set period at a controlled temperature.To allow the reaction to proceed to completion.
5. Workup The reaction is acidified, and the product is precipitated, filtered, and washed.To isolate and purify the final Fmoc-protected amino acid.

Challenges and Innovations in Regioselective Isotope Incorporation

A significant challenge in the synthesis of site-specifically labeled compounds is achieving high regioselectivity, ensuring that the isotope is incorporated only at the desired position. nih.gov While starting with a pre-labeled precursor simplifies this for a molecule like glycine, more complex amino acids present greater difficulties. nih.gov Unwanted scrambling of isotopes or incorporation at incorrect positions can complicate the interpretation of data from subsequent experiments. nih.govnih.gov

Innovations in this area focus on developing more specific catalytic systems and reaction pathways. For instance, enzymatic methods can offer high regioselectivity due to the inherent specificity of enzymes. Additionally, advancements in organometallic chemistry have led to catalysts that can direct reactions to specific sites on a molecule with high precision. rsc.org For this compound, while the synthesis is relatively straightforward, the principles of regioselective control are critical for the broader field of isotopic labeling. nih.gov

Microwave-Assisted Labeling Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netcreative-peptides.com In the context of isotopic labeling, microwave energy can significantly reduce reaction times and improve yields. nih.govmdpi.com The rapid and uniform heating provided by microwaves can drive reactions to completion more efficiently than conventional heating methods. creative-peptides.com

For the synthesis of Fmoc-protected amino acids, microwave assistance has been shown to be effective. researchgate.netnih.gov The application of microwave irradiation can shorten the time required for the coupling of the Fmoc group to the amino acid. nih.gov This increased efficiency is not only time-saving but can also lead to purer products by minimizing the formation of side products that can occur during longer reaction times. creative-peptides.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Fmoc-Amino Acid Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes nih.gov
Reaction Efficiency GoodOften Increased nih.gov
Side Reactions Potential for increase with timeReduced due to shorter reaction times creative-peptides.com
Energy Consumption HigherLower

Quality Control and Isotopic Purity Assessment in Labeled Amino Acid Synthesis

Ensuring the quality and isotopic purity of the synthesized this compound is a critical final step. nih.gov The presence of unlabeled material or impurities can significantly impact the accuracy of quantitative studies. nih.gov Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for confirming the structure of the synthesized compound and determining the position and extent of isotopic labeling. chempep.com For this compound, ¹³C-NMR and ¹⁵N-NMR would be used to verify the presence of the isotopes at the correct positions. The chemical shifts and coupling constants provide detailed structural information.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to quantify the isotopic enrichment. nih.gov High-resolution mass spectrometry can distinguish between the isotopically labeled molecule and its unlabeled counterpart, allowing for a precise measurement of the isotopic purity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product. altabioscience.com This technique separates the desired compound from any unreacted starting materials or side products, ensuring that the final product meets the required purity standards for subsequent applications. altabioscience.com

Rigorous quality control, often combining these techniques, ensures that the synthesized isotopically labeled amino acid is suitable for its intended use in sensitive analytical applications like proteomics and metabolomics. nih.govsigmaaldrich.com

Strategic Integration of Fmoc Gly Oh 2 ¹³c,¹⁵n into Complex Biomolecular Systems

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. peptide.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. peptide.com The use of the Fmoc protecting group for the Nα-amino group is central to one of the most common SPPS strategies. nih.govchempep.com The incorporation of isotopically labeled amino acids like Fmoc-Gly-OH-2-¹³C,¹⁵N follows the same fundamental principles as their unlabeled counterparts.

The chemical reactivity of an amino acid derivative in SPPS is primarily governed by its protecting groups and the activating reagents used, rather than by the isotopic composition of its core atoms. The mass difference resulting from the ¹³C and ¹⁵N labels in this compound does not significantly alter the electronic properties or steric hindrance of the molecule. Consequently, the kinetic isotope effect is negligible for the peptide bond formation step. Therefore, coupling conditions optimized for standard Fmoc-Gly-OH are generally directly applicable to its labeled analogue.

Optimization focuses on achieving a high coupling efficiency to ensure the desired peptide is synthesized with a high yield and purity. researchgate.net This involves the careful selection of coupling reagents (activators), bases, and solvents. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium/uronium salts, like HBTU and HATU, are commonly employed as activators. chempep.comrsc.org The choice of reagent can be critical, especially for sterically hindered amino acids, though this is less of a concern for the achiral and small glycine (B1666218) residue. peptide.com The addition of a base, typically N,N-diisopropylethylamine (DIPEA) or collidine, is required to facilitate the reaction. chempep.com

However, the use of labeled reagents introduces a significant cost factor. Therefore, from a practical standpoint, maximizing the efficiency of each coupling step involving the expensive labeled building block is crucial to ensure a high final yield of the desired labeled peptide and to minimize waste. Standard protocols often recommend double coupling—repeating the coupling step—to ensure near-quantitative incorporation, particularly as the peptide chain elongates. rsc.orguci.edu The success of the synthesis is typically monitored by analytical HPLC and mass spectrometry after cleavage from the resin. uci.edu

Generation of Segmentally Labeled Peptides and Proteins

For large proteins, uniform isotopic labeling can result in overly complex NMR spectra due to signal overlap. nih.gov Segmental labeling, where only a specific portion of the protein is isotopically enriched, provides a powerful solution to this problem by simplifying the spectra. rsc.orgprotein-nmr.org.uk Peptides synthesized with this compound are key components in creating such segmentally labeled biomolecules through various ligation techniques.

Native Chemical Ligation (NCL) is a highly specific reaction that joins two unprotected peptide fragments to form a larger polypeptide with a native peptide bond at the ligation site. nih.govnih.gov The reaction requires one peptide to have a C-terminal thioester and the other to have an N-terminal cysteine residue. nih.govnih.gov

To generate a segmentally labeled protein, a peptide fragment containing this compound can be prepared via SPPS. osti.gov If the labeled glycine is not at the C-terminus, standard SPPS procedures are used. If the labeled glycine is part of a fragment intended to become a C-terminal thioester, a specialized resin or linker strategy is employed during SPPS to generate the thioester upon cleavage. osti.govnih.gov This labeled peptide thioester is then reacted with another peptide or protein fragment that has an N-terminal cysteine, resulting in a larger protein where the labeled segment is seamlessly integrated.

Expressed Protein Ligation (EPL) and Protein Trans-Splicing (PTS) are powerful semisynthetic methods that combine recombinant protein expression with chemical ligation to produce large, segmentally labeled proteins. rsc.orgnih.govnih.gov

Expressed Protein Ligation (EPL): This technique is an extension of NCL. A large protein fragment is produced recombinantly as a fusion with an intein domain. nih.govnih.gov Thiol-induced cleavage of the intein generates a recombinant protein with a C-terminal thioester. neb.com This fragment can then be ligated via NCL to a synthetic peptide containing an N-terminal cysteine. protein-nmr.org.uk If the synthetic peptide is prepared using this compound, the final ligated protein will be isotopically labeled only within the synthetic segment.

Protein Trans-Splicing (PTS): This method utilizes naturally occurring or engineered "split" inteins. rsc.orgnih.gov The target protein is divided into two parts (exteins), each fused to one half of a split intein. The N- and C-terminal intein fragments have a high affinity for each other and, upon mixing, non-covalently assemble to form a functional intein. rsc.org This reconstituted intein then catalyzes a splicing reaction, excising itself and ligating the two protein fragments (exteins) with a native peptide bond. nih.govnih.gov To achieve segmental labeling, one of the protein fragments can be expressed in media containing labeled amino acids, while the other is expressed in unlabeled media. protein-nmr.org.uk Alternatively, a synthetic peptide fragment containing this compound can be ligated to an intein fragment for subsequent PTS.

Metabolic Incorporation Strategies in Cell Culture Systems

An alternative to chemical synthesis for labeling proteins is to harness the cell's own translational machinery. This is achieved by growing cells in a specially formulated culture medium where one or more essential amino acids are replaced with their isotopically labeled analogues. nih.gov

For the incorporation of ¹³C,¹⁵N-labeled glycine, cells are cultured in a medium that lacks natural glycine but is supplemented with the labeled version. The cells take up the labeled glycine and incorporate it into all newly synthesized proteins at every glycine position. escholarship.org This approach is particularly valuable for producing uniformly labeled proteins in eukaryotic expression systems, such as mammalian cells, which are often required for the proper folding and post-translational modification of human proteins. rsc.orgnih.gov

A key finding in these studies is the potential for metabolic scrambling. The supplied labeled amino acid may not be used exclusively for protein synthesis but can also enter metabolic pathways. For instance, studies in HEK293 cells have shown that glycine and serine are interconvertible, likely through the action of the enzyme serine hydroxymethyltransferase. nih.gov This means that supplying labeled glycine can lead to the unintended incorporation of labeled serine into the protein. nih.gov Similarly, the one-carbon unit derived from glycine metabolism can be transferred to other metabolic pathways, potentially labeling other molecules. escholarship.org Understanding these metabolic fluxes is critical for accurately interpreting data from NMR or MS analyses of the resulting proteins.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using Labeled Glycine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. nih.govchempep.com In a typical SILAC experiment, cells are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids. creative-peptides.com While Fmoc-protected amino acids are not directly used in cell culture due to the protecting group, the deprotected form, Gly-OH-2-¹³C,¹⁵N, can be incorporated into the cellular proteome.

The strategic use of this labeled glycine in SILAC involves two primary approaches:

Metabolic Labeling: The Fmoc group is chemically removed from this compound to yield the free labeled amino acid. This labeled glycine is then added to the cell culture medium. As cells grow and synthesize proteins, they incorporate the heavy glycine, allowing for the differentiation and quantification of proteins from different cell populations by mass spectrometry. yale.edu

Spike-in Standards: Peptides containing the Gly-OH-2-¹³C,¹⁵N label are first synthesized using Fmoc-SPPS. These synthetic labeled peptides can then be used as internal "spike-in" standards for the absolute quantification of specific target proteins in complex biological samples. researchgate.net

The choice of labeled glycine is particularly insightful for studying pathways involving one-carbon metabolism. nih.gov However, as glycine is a non-essential amino acid for many cell lines, its uptake and incorporation can be influenced by the cells' own biosynthesis, leading to isotopic dilution.

Table 1: Application of Labeled Glycine in SILAC Experiments
SILAC ApproachForm of Labeled Glycine UsedKey AdvantagePrimary ApplicationPotential Limitation
Metabolic LabelingGly-OH-2-¹³C,¹⁵N (deprotected)Enables proteome-wide relative quantification.Comparing global protein expression changes between different cellular states.Isotopic dilution from endogenous glycine synthesis.
Spike-in StandardSynthesized peptide containing Gly-OH-2-¹³C,¹⁵NAllows for absolute quantification of target proteins.Validating biomarkers and quantifying specific protein levels.Requires prior knowledge of the target protein and peptide sequence.

Considerations for Eukaryotic and Mammalian Cell Expression Systems

The use of isotopically labeled amino acids, including Gly-OH-2-¹³C,¹⁵N, in eukaryotic and particularly mammalian cell systems requires careful consideration of the complex cellular metabolism. oup.com Unlike prokaryotic systems, mammalian cells have intricate metabolic networks and compartmentalization, which can affect the fate of the introduced labeled amino acid. core.ac.uk

A primary consideration is the efficiency of incorporation. For effective labeling, the concentration of the labeled amino acid in the medium must be sufficient to compete with any endogenous synthesis. Furthermore, the health of the cells must be monitored, as alterations in media composition can impact cell viability and protein expression levels. nih.gov Another significant factor is the potential for metabolic conversion of the labeled amino acid, a phenomenon known as isotopic scrambling.

Addressing Metabolic Scrambling and Dilution Effects in Biological Systems

Metabolic scrambling can complicate the interpretation of data from isotopic labeling studies. In mammalian cells, a well-documented example of this is the interconversion of serine and glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov This means that labeled glycine introduced into the cell culture medium can be converted into labeled serine, and vice versa.

The specific labeling of glycine at the alpha-carbon (C-2) provides a powerful tool to trace this metabolic flux. By analyzing the isotopic enrichment in both glycine and serine residues of proteins, researchers can quantify the rate of interconversion. For example, the detection of a ¹³C label in serine when only ¹³C-labeled glycine was supplied is direct evidence of this metabolic conversion. nih.gov

Table 2: Research Findings on Glycine Metabolic Scrambling and Dilution
PhenomenonObservation in Mammalian CellsMethod of DetectionImpact on Isotopic Labeling StudiesMitigation Strategy
Metabolic Scrambling (Glycine to Serine)Significant conversion of labeled glycine to labeled serine observed. nih.govMass spectrometry or NMR analysis of protein hydrolysates to detect labeled serine. nih.govCan lead to misinterpretation of labeling data if not accounted for.Simultaneous monitoring of both glycine and serine isotopic enrichment.
Isotopic DilutionReduction in the isotopic enrichment of glycine in cellular proteins compared to the media.Comparison of isotopic ratios in media vs. protein hydrolysates. Underestimation of protein synthesis rates or abundance if not corrected.Using cell lines with reduced capacity for endogenous glycine synthesis or mathematical modeling to correct for dilution.

Site-Specific vs. Uniform vs. Residue-Specific Isotopic Labeling Paradigms

The choice of isotopic labeling strategy depends on the specific research question. This compound is a prime example of a reagent for residue-specific labeling. nih.gov

Uniform Labeling: In this approach, cells are grown in media where all instances of a particular element (e.g., carbon or nitrogen) are replaced with their heavy isotopes. This results in all amino acids and, consequently, all proteins being labeled. While providing a comprehensive view of the proteome, the resulting complex spectra can be challenging to analyze, especially for large proteins in NMR studies. core.ac.uk

Residue-Specific Labeling: This strategy involves the incorporation of a single type of labeled amino acid. The use of this compound in SPPS allows for the synthesis of a peptide or protein with the ¹³C and ¹⁵N labels exclusively at a predetermined glycine position. This simplifies spectral analysis in both NMR and mass spectrometry, enabling the study of a specific site within a protein. nih.gov

Site-Specific Labeling: This is a more targeted form of residue-specific labeling where a label is introduced at a single, unique position within the protein. This can be achieved through a combination of protein engineering and chemical ligation or by synthesizing a peptide with a single labeled residue.

The use of this compound for residue-specific labeling offers a significant advantage in reducing spectral complexity and allowing researchers to focus on the structure and dynamics of a particular region of a protein. musechem.com

Table 3: Comparison of Isotopic Labeling Paradigms
Labeling ParadigmDescriptionPrimary ApplicationAdvantagesDisadvantages
Uniform LabelingAll instances of an element (e.g., ¹³C, ¹⁵N) are isotopically enriched.Global proteome analysis, structural studies of small proteins by NMR.Provides a comprehensive overview of the proteome.Complex spectra, high cost for mammalian cell culture. core.ac.uk
Residue-Specific LabelingA single type of amino acid (e.g., glycine) is isotopically labeled.Simplifying NMR spectra of larger proteins, studying the role of specific residues. nih.govReduced spectral complexity, allows focus on specific amino acid types.Provides information only on the labeled residues.
Site-Specific LabelingA label is introduced at a single, specific site in the protein.Detailed analysis of enzyme active sites, protein-ligand interaction sites. nih.govUltimate spectral simplification, provides highly localized information.Technically challenging to achieve, provides very localized data.

Applications of Fmoc Gly Oh 2 ¹³c,¹⁵n in Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

NMR spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution. The use of isotopically labeled amino acids, such as that synthesized from Fmoc-Gly-OH-2-¹³C,¹⁵N, significantly enhances the sensitivity and resolution of NMR experiments. By selectively introducing ¹³C and ¹⁵N nuclei, researchers can overcome the challenges posed by the natural abundance of these isotopes, enabling a wide range of sophisticated experiments to probe molecular structure, folding, and interactions at an atomic level. nmr-bio.comisotope.com

Multidimensional heteronuclear NMR experiments are fundamental to modern structural biology. Experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate the chemical shifts of a proton (¹H) with a directly attached heteronucleus, such as ¹³C or ¹⁵N.

The ¹H-¹⁵N HSQC experiment is often considered a "fingerprint" of a protein, where each peak corresponds to a specific amide group in the protein backbone or in amino acid side chains. protein-nmr.org.uked.ac.uk Incorporating glycine (B1666218) labeled with ¹⁵N allows for the unambiguous identification of glycine residues within these complex spectra. ed.ac.uk Magnetization is transferred from a proton to the attached ¹⁵N nucleus, its chemical shift is recorded, and then the magnetization is transferred back to the proton for detection. protein-nmr.org.uk Similarly, the ¹H-¹³C HSQC experiment provides correlations for carbon-proton pairs. When this compound is used, the alpha-carbon of the glycine residue will give a distinct peak in the ¹H-¹³C HSQC spectrum, aiding in the detailed analysis of the protein's structure. nih.gov

A critical first step in any detailed NMR study of a protein is resonance assignment, which involves assigning each signal in the NMR spectrum to a specific atom in the molecule. nih.govnih.gov The process can be extremely challenging for large proteins due to severe resonance overlap. Isotopic labeling with ¹³C and ¹⁵N is essential for simplifying this process. nih.govmeihonglab.com

By incorporating this compound, specific glycine residues can be identified. Multidimensional experiments like the 3D NCACB and N(CO)CA are used to link sequential amino acids. nih.govmeihonglab.com The N(CO)CA experiment, for instance, establishes a connection between the amide nitrogen of one residue (i) and the alpha-carbon of the preceding residue (i-1), facilitating sequential backbone assignment. meihonglab.com The distinct chemical shifts of the ¹³C-labeled alpha-carbon and the ¹⁵N-labeled amide group of the incorporated glycine serve as crucial starting points for tracing the polypeptide chain.

Table 1: Representative Chemical Shifts for ¹³C and ¹⁵N in Glycine Residues within a Polypeptide Chain

NucleusTypical Chemical Shift Range (ppm)Notes
¹⁵N (Amide)105 - 130Highly sensitive to local chemical environment and hydrogen bonding.
¹³Cα (Alpha-Carbon)44 - 48Characteristic for glycine residues and sensitive to secondary structure. nih.govresearchgate.net

Note: Chemical shifts are dependent on various factors including pH, temperature, and local protein structure.

Once resonance assignments are complete, NMR can provide detailed information about the protein's conformation. The conformation of the protein backbone is defined by a series of torsion angles, primarily phi (Φ), psi (Ψ), and omega (ω). The values of these angles determine the secondary structure of the protein (e.g., α-helices and β-sheets). nih.gov

NMR parameters such as nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts are sensitive to these torsion angles. The chemical shift of the ¹³Cα, in particular, is highly correlated with the local backbone conformation. nih.gov By precisely measuring the chemical shift of the alpha-carbon of the labeled glycine residue, researchers can gain insights into the local backbone geometry. researchgate.net This data, when combined with other NMR-derived constraints, allows for the calculation of a high-resolution three-dimensional structure of the peptide or protein.

Understanding how a linear polypeptide chain folds into its unique three-dimensional structure is a major goal in biochemistry. Isotope labeling is a key tool for studying protein folding, as it can be used to monitor the structural changes that occur during the folding process. nmr-bio.comnih.gov By incorporating ¹³C and ¹⁵N-labeled glycine at specific sites, researchers can use NMR to track the local environment of these residues as the protein folds. This allows for the characterization of transiently populated folding intermediates, which are often difficult to detect using other methods. researchgate.net The distinct signals from the labeled glycine act as probes, reporting on the formation of secondary and tertiary structure in their vicinity throughout the folding pathway.

Biomolecular interactions are central to nearly all biological processes. osu.edu NMR spectroscopy is exceptionally well-suited for studying these interactions in solution. When a labeled protein binds to another molecule (a ligand or another protein), changes in the chemical environment of the nuclei near the binding interface can be observed as perturbations in the NMR spectrum. nmr-bio.comnih.govacs.org

By comparing the ¹H-¹⁵N HSQC spectrum of the free protein with that of the protein in the presence of its binding partner, researchers can identify which residues are involved in the interaction. nih.gov Residues at the binding interface will often show significant chemical shift perturbations (CSPs), providing a map of the interaction surface on the protein. The use of this compound allows for the precise monitoring of glycine residues, which, due to their conformational flexibility, are often found in functionally important loops and binding sites.

NMR titration experiments are a powerful method for identifying ligand binding sites and determining the dissociation constant (Kd), a measure of binding affinity. nmr-bio.com In this experiment, increasing amounts of an unlabeled ligand are added to a solution of a ¹⁵N-labeled protein, and a ¹H-¹⁵N HSQC spectrum is recorded at each concentration point.

The residues whose peaks shift or broaden upon addition of the ligand are identified as being part of or near the binding site. nih.govacs.orgscilit.com By plotting the change in chemical shift against the ligand concentration, a binding curve can be generated, from which the Kd can be calculated. The selective labeling of glycine residues can simplify complex spectra and provide clear, unambiguous data for specific locations within the protein, facilitating the accurate mapping of binding sites and the quantification of binding affinities.

Table 2: Example of NMR Titration Data for a ¹⁵N-Labeled Protein with a Ligand

Ligand Concentration (μM)Chemical Shift Perturbation (CSP) of Glycine-X (ppm)Chemical Shift Perturbation (CSP) of Glycine-Y (ppm)
00.0000.000
250.0580.005
500.1120.009
1000.2050.011
2500.3500.015
5000.4500.016

This hypothetical data illustrates how Glycine-X, showing significant CSPs, is likely at or near the binding site, while Glycine-Y is likely distant from it.

Characterization of Biomolecular Interactions (Protein-Ligand, Protein-Protein)

Mapping Interaction Interfaces

The precise identification of the binding interface between two or more interacting proteins is fundamental to understanding their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with isotopic labeling, is a powerful technique for mapping these interaction surfaces at atomic resolution. By incorporating this compound into a target protein, researchers can selectively monitor the chemical environment of the glycine residues.

Upon binding of an interaction partner, changes in the chemical shifts of the ¹³C and ¹⁵N nuclei of the labeled glycine residues are observed. These chemical shift perturbations (CSPs) are highly sensitive to the local electronic environment. Glycine residues located at the protein-protein interface will experience a significant change in their chemical environment upon complex formation, leading to substantial CSPs. In contrast, glycine residues distant from the interaction site will show minimal or no changes in their chemical shifts. By systematically analyzing these CSPs across all labeled glycine residues, a detailed map of the interaction interface can be generated. nih.gov

This approach offers several advantages. It allows for the mapping of interaction surfaces in solution, which is often more representative of the native biological context than crystal structures. Furthermore, it can be used to study weak or transient interactions that are difficult to characterize by other methods. The specific labeling with ¹³C and ¹⁵N in glycine provides enhanced sensitivity and resolution in NMR spectra, facilitating the unambiguous assignment of signals and the accurate quantification of chemical shift changes.

A hypothetical example of such an analysis is presented in the table below, illustrating how chemical shift perturbations in ¹³C- and ¹⁵N-labeled glycine residues can pinpoint the binding interface of a protein.

Glycine Residue PositionChemical Shift Change (Δδ in ppm) upon Ligand BindingLocation Relative to Binding Interface
Gly-230.52At the interface
Gly-450.05Distant from the interface
Gly-780.61At the interface
Gly-1020.08Distant from the interface
Gly-1150.48At the interface

Studies of Protein Dynamics and Flexibility

Proteins are not static entities but rather dynamic molecules that undergo a wide range of conformational fluctuations. These motions are often intimately linked to their biological function, including catalysis, signaling, and molecular recognition. The incorporation of this compound into proteins provides a powerful tool to probe these dynamic processes across a broad range of timescales using NMR spectroscopy. nih.gov

Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR experiments are particularly well-suited for characterizing conformational exchange processes that occur on the microsecond to millisecond timescale. nih.govutoronto.ca These motions are often associated with important biological events such as enzyme catalysis, ligand binding, and protein folding. By incorporating ¹³C and ¹⁵N isotopes from this compound, the relaxation properties of specific glycine residues can be monitored.

In a CPMG experiment, a series of refocusing pulses are applied to the nuclear spins. If a glycine residue is undergoing conformational exchange between two or more states with different chemical shifts, this exchange process will influence the measured relaxation rates. By varying the frequency of the refocusing pulses, a dispersion profile is generated that can be fitted to extract kinetic and thermodynamic parameters of the exchange process, such as the exchange rate (kex), the populations of the different conformational states, and the chemical shift differences between these states. researchgate.net The use of ¹³C and ¹⁵N labeling significantly enhances the sensitivity and resolution of these experiments, allowing for the detection of sparsely populated and transiently formed "invisible" excited states that are often crucial for protein function. nih.govutoronto.ca

The following table provides a hypothetical dataset from a CPMG relaxation dispersion experiment on a ¹³C,¹⁵N-glycine labeled protein, illustrating the characterization of a two-state conformational exchange.

ParameterValueDescription
Exchange Rate (kex)500 s⁻¹The rate of interconversion between the two conformational states.
Population of State A (pA)95%The population of the major, ground state conformation.
Population of State B (pB)5%The population of the minor, excited state conformation.
Chemical Shift Difference (Δω)2.5 ppmThe difference in the ¹⁵N chemical shift of the glycine residue between the two states.

Hydrogen-deuterium exchange (HDX) monitored by NMR or mass spectrometry is a powerful technique for probing the solvent accessibility and hydrogen bonding network of a protein, which are direct reporters of its structure and dynamics. thermofisher.comnih.gov When a protein is transferred from a normal water (H₂O) buffer to a heavy water (D₂O) buffer, the amide protons on the protein backbone will exchange with deuterium (B1214612) from the solvent. The rate of this exchange is highly dependent on the local structural environment. Amide protons that are exposed to the solvent will exchange rapidly, while those that are buried in the protein core or involved in stable hydrogen bonds will exchange much more slowly.

By incorporating this compound, the exchange rates of specific glycine amide protons can be monitored through changes in the ¹⁵N NMR signal. The ¹⁵N nucleus is directly bonded to the amide proton, and the exchange of this proton for a deuteron (B1233211) causes a characteristic shift in the ¹⁵N resonance. By following the time course of these spectral changes, the exchange rates for individual glycine residues can be determined. This information provides a detailed picture of the protein's conformational flexibility and can be used to identify regions of the protein that undergo structural changes in response to ligand binding, mutation, or changes in environmental conditions. duke.edu

Mass Spectrometry (MS) for Quantitative Proteomics and Molecular Tracking

Mass spectrometry has become an essential tool in proteomics, enabling the identification and quantification of thousands of proteins in complex biological samples. The use of stable isotope labeling, facilitated by precursors like this compound, has revolutionized quantitative proteomics by allowing for the accurate comparison of protein abundance between different samples. medchemexpress.comisotope.com

Quantitative Proteomics (e.g., SILAC-based Approaches)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. nih.govnih.gov In a typical SILAC experiment, two populations of cells are grown in culture media that are identical in all respects except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid (e.g., ¹²C, ¹⁴N-glycine), while the other is grown in "heavy" medium containing the isotopically labeled amino acid (e.g., ¹³C, ¹⁵N-glycine). gbiosciences.comyale.edu This heavy amino acid can be introduced into the cellular proteome through the metabolic incorporation of glycine that has been synthesized using ¹³C and ¹⁵N precursors, or by supplementing the media with the labeled amino acid itself.

After several cell divisions, the proteins in the "heavy" cell population will be fully labeled with the heavy isotope. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cells are lysed, and the protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio. This mixture is then digested with a protease, such as trypsin, to generate a complex mixture of peptides.

The resulting peptide mixture is analyzed by mass spectrometry. Peptides from the "heavy" population will have a higher mass than their "light" counterparts due to the incorporated stable isotopes. The mass spectrometer can distinguish between the "light" and "heavy" forms of each peptide, and the relative abundance of the two forms can be determined from the ratio of their signal intensities in the mass spectrum. This ratio directly reflects the relative abundance of the corresponding protein in the two original cell populations.

The use of this compound as a building block for synthesizing labeled peptides also allows for its use as an internal standard in targeted mass spectrometry-based quantification assays. A known amount of the heavy-labeled synthetic peptide can be spiked into a biological sample, and the ratio of the endogenous "light" peptide to the "heavy" standard is used to determine the absolute concentration of the target protein.

The table below illustrates the expected mass shift for a tryptic peptide containing a single glycine residue when labeled with ¹³C and ¹⁵N.

Peptide SequenceIsotopic LabelMonoisotopic Mass (Da)Mass Shift (Da)
Val-Gly-Ala-Leu-ArgUnlabeled (¹²C, ¹⁴N)514.32-
Val-Gly-Ala-Leu-ArgLabeled (¹³C, ¹⁵N at Gly)516.32+2

This precise mass difference allows for the accurate and robust quantification of changes in protein expression levels in response to various stimuli or in different disease states.

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotope Ratio Measurement

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic composition of elements within a sample. When analyzing compounds like this compound, IRMS provides high-precision measurements of the ¹³C/¹²C and ¹⁵N/¹⁴N ratios. A common approach for amino acids involves Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). ucdavis.edu

The process begins with the derivatization of the amino acid to make it volatile and suitable for gas chromatography (GC). ucdavis.edu For instance, amino acids can be converted into N-acetyl methyl esters. ucdavis.edu The derivatized sample is then injected into the GC, which separates the compound of interest from other components in the sample matrix. Following separation, the compound is directed to a combustion interface where it is quantitatively converted into simple gases, primarily CO₂ and N₂. ucdavis.edu This conversion is typically achieved in a high-temperature (around 1000 °C) reactor containing catalysts like copper oxide and nickel oxide wires. ucdavis.edu

After combustion, the resultant gases pass through a purification system. Water is removed using a Nafion dryer, and for ¹⁵N analysis, CO₂ is cryogenically trapped using liquid nitrogen to prevent isobaric interference (where molecules of different compositions have the same nominal mass). ucdavis.edu The purified CO₂ and N₂ gases are then introduced into the isotope ratio mass spectrometer. The IRMS measures the ratios of the masses corresponding to the different isotopes (e.g., mass 45/44 for ¹³CO₂/¹²CO₂ and mass 29/28 for ¹⁵N¹⁴N/¹⁴N¹⁴N). These measured ratios are then used to calculate the precise isotopic enrichment of the original this compound sample. ucdavis.edu

Table 1: Typical GC-C-IRMS Parameters for ¹³C and ¹⁵N Analysis of Amino Acids
ParameterDescriptionReference
DerivatizationConversion to N-acetyl methyl esters to increase volatility for GC analysis. ucdavis.edu
GC ColumnAgilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness) or similar. ucdavis.edu
Combustion ReactorNickel oxide tube with copper oxide and nickel oxide wires maintained at 1000 °C. ucdavis.edu
Gas PurificationWater removal via Nafion dryer; CO₂ removal via liquid nitrogen trap for ¹⁵N analysis. ucdavis.edu
Mass SpectrometerThermo Scientific Delta V Advantage or equivalent dual-inlet IRMS. ucdavis.edu
Measured GasesCO₂ for δ¹³C analysis; N₂ for δ¹⁵N analysis. ucdavis.edu

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for analyzing the isotopic fine structure of labeled compounds like this compound. nih.gov Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS provides highly accurate mass measurements, enabling the differentiation of ions with very similar mass-to-charge (m/z) ratios. nih.govresearchgate.net This capability is crucial for unequivocally determining the enrichment levels of ¹³C and ¹⁵N, as their contributions to the mass spectrum can be resolved from each other. nih.gov

When this compound is analyzed by HRMS, the instrument can distinguish between the mass contributions of the heavy isotopes and the natural isotopic abundance of other elements in the molecule. researchgate.net The high resolving power allows for the observation of an isotopic fine structure, where distinct peaks for molecules containing ¹³C versus those containing ¹⁵N can be separated, removing ambiguity in assigning enrichment levels. nih.gov For example, the mass difference between a molecule with one ¹³C atom and an unlabeled molecule is different from the mass difference imparted by one ¹⁵N atom. HRMS can resolve these minute differences.

Researchers can simulate the theoretical isotope patterns for all possible labeled states of a peptide or compound and compare them to the experimentally obtained high-resolution spectrum. nih.gov This comparison allows for precise quantification of label incorporation and can identify metabolic scrambling effects where isotopes are unintentionally transferred to other molecules or positions. nih.gov The use of techniques like electrospray ionization (ESI) coupled with HRMS is common for determining the isotopic purity of such labeled compounds. researchgate.net

Table 2: Theoretical and Resolvable Mass Differences in HRMS
IsotopologueDescriptionTheoretical Mass Difference (Da)SignificanceReference
Unlabeled (¹²C, ¹⁴N)Baseline molecule with most common isotopes.-Reference mass for comparison. nih.govresearchgate.net
Single ¹³C LabelMolecule containing one ¹³C atom in place of ¹²C.+1.00335HRMS can distinguish this from ¹⁵N labeling. nih.gov
Single ¹⁵N LabelMolecule containing one ¹⁵N atom in place of ¹⁴N.+0.99703The mass difference is distinct from that of ¹³C. nih.gov
¹³C, ¹⁵N Double LabelMolecule containing both a ¹³C and a ¹⁵N label.+2.00038Represents the target compound, this compound. musechem.commedchemexpress.com

Fmoc Gly Oh 2 ¹³c,¹⁵n in Mechanistic and Pathway Elucidation Studies

Metabolic Flux Analysis (MFA) using Isotope Tracing

Metabolic Flux Analysis (MFA) is a quantitative methodology used to determine the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as peptides containing ¹³C,¹⁵N-labeled glycine (B1666218), is central to these investigations. By tracking the incorporation and transformation of these isotopes through metabolic networks, researchers can map the flow of atoms and elucidate the activity of various pathways.

Peptides synthesized with Fmoc-Gly-OH-2-¹³C,¹⁵N are instrumental in simultaneously tracing the flow of both carbon and nitrogen. Once introduced into a cellular system, these peptides can be taken up and catabolized, releasing the labeled glycine. The ¹³C and ¹⁵N atoms from this glycine can then enter central carbon and nitrogen metabolism. For instance, the glycine cleavage system can break down glycine, transferring the ¹³C-labeled carbon to the one-carbon pool and releasing the ¹⁵N-labeled nitrogen as ammonia. researchgate.net These labeled atoms can then be incorporated into a wide range of downstream metabolites, including other amino acids (like serine), nucleotides (purines), and glutathione. nih.govnih.gov By using techniques such as mass spectrometry and NMR spectroscopy to detect the isotopic enrichment in these molecules, researchers can construct a detailed map of carbon and nitrogen flow originating from the glycine residue.

Table 1: Illustrative Data on the Incorporation of ¹³C and ¹⁵N from Labeled Glycine into Key Metabolites

MetaboliteIsotopic Enrichment (¹³C)Isotopic Enrichment (¹⁵N)Inferred Pathway
SerineHighHighGlycine-Serine Interconversion
Purines (e.g., Adenine)ModerateHighDe Novo Purine (B94841) Biosynthesis
GlutathioneModerateModerateGlutathione Synthesis
AmmoniaN/AHighGlycine Cleavage System

Beyond qualitative tracing, the data on isotopic enrichment can be used to quantify the rates (fluxes) of metabolic reactions. By measuring the distribution of different mass isotopologues of metabolites over time, computational models can be employed to calculate the relative and absolute fluxes through interconnected pathways. 13cflux.net For example, the rate of serine biosynthesis from glycine can be quantified by measuring the appearance of serine molecules containing both ¹³C and ¹⁵N. researchgate.net This approach is particularly valuable for studying metabolic reprogramming in diseases like cancer, where cells often exhibit altered glycine and one-carbon metabolism. nih.gov By comparing the metabolic fluxes in healthy versus diseased cells, researchers can identify key nodes in metabolic networks that are dysregulated and may represent therapeutic targets.

A significant advantage of using labeled peptides for MFA is the potential for spatially and temporally resolved analysis. nih.gov Unlike feeding cells with free labeled amino acids, which are rapidly distributed throughout a system, labeled peptides can be designed to be targeted to specific tissues or subcellular compartments. Furthermore, the analysis of labeled peptides from protein hydrolysates can provide a historical record of metabolic activity at the time of protein synthesis. researchgate.net This allows for a "single-sample" approach to investigate metabolic heterogeneity within complex biological systems, such as different regions of an organ or different species within a microbial community. nih.govnih.gov This emerging technique holds promise for understanding the complex interplay of metabolism across different biological scales.

Elucidation of Enzyme Mechanisms and Catalytic Intermediates

Peptides containing ¹³C,¹⁵N-labeled glycine are valuable substrates for studying the kinetics and mechanisms of enzymes, particularly proteases and peptidases. americanpeptidesociety.orgnih.gov By monitoring the enzymatic processing of these labeled peptides, researchers can gain insights into substrate binding, the formation of enzyme-substrate complexes, and the catalytic steps of the reaction. Techniques like NMR spectroscopy can detect changes in the chemical environment of the ¹³C and ¹⁵N nuclei upon binding to an enzyme's active site, providing structural and dynamic information about the catalytic process. Furthermore, mass spectrometry can be used to identify and quantify the cleavage products, allowing for the determination of kinetic parameters such as K_M and V_max. americanpeptidesociety.org This information is crucial for understanding how enzymes function and for the design of specific inhibitors.

Table 2: Example Kinetic Data for a Protease Acting on a ¹³C,¹⁵N-Glycine Labeled Peptide Substrate

Substrate Concentration (µM)Initial Velocity (µM/s)
100.5
200.9
501.8
1002.5
2003.3

Investigation of Biosynthetic Pathways

The labeled glycine residue, released from the catabolism of a tracer peptide, can serve as a precursor for numerous biosynthetic pathways. The dual ¹³C and ¹⁵N labels provide a robust signal for tracking the incorporation of glycine's carbon skeleton and amino group into newly synthesized molecules. A prominent example is the de novo synthesis of purines, where the entire glycine molecule is incorporated into the purine ring structure. nih.gov By culturing cells in the presence of the labeled peptide and subsequently analyzing the isotopic enrichment of purine nucleotides, the activity of this pathway can be assessed. nih.gov Similarly, the synthesis of other important biomolecules that utilize glycine or its derivatives, such as heme and glutathione, can be investigated. nih.gov

Protein Turnover and Degradation Rate Measurements

The rates of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular homeostasis. While studies of whole-body protein turnover often use infusions of free labeled amino acids like [¹⁵N]glycine, peptides containing labeled glycine residues offer a more targeted approach to measure the turnover of specific proteins. researchgate.netnih.gov A common method involves introducing the labeled peptide and then monitoring the rate of its disappearance and the appearance of its catabolic products over time. More advanced proteomic techniques can measure the incorporation of the labeled glycine into newly synthesized proteins and the decay of the isotopic signal from pre-existing proteins. By analyzing the isotopic enrichment of peptides derived from specific proteins, researchers can calculate the synthesis and degradation rates for individual proteins within the proteome, providing a detailed picture of protein dynamics. nih.gov

Table 3: Representative Data for Measuring the Degradation Rate of a Specific Protein using a Labeled Glycine Tracer

Time (hours)Remaining Labeled Protein (%)
0100
675
1256
2431
4810

Computational and Theoretical Frameworks for Interpreting Data from Fmoc Gly Oh 2 ¹³c,¹⁵n Labeling

Simulation of Isotope Patterns for Data Deconvolution and Interpretation

The precise quantification and identification of molecules labeled with Fmoc-Gly-OH-2-¹³C,¹⁵N in complex biological samples by mass spectrometry are critically dependent on the ability to distinguish the labeled species from their natural, unlabeled counterparts and from overlapping signals. The natural abundance of heavy isotopes, primarily ¹³C, results in a distribution of isotopic peaks for any given molecule. nih.gov The introduction of ¹³C and ¹⁵N labels from this compound alters this natural isotopic pattern in a predictable manner.

Computational simulation of theoretical isotope patterns is a fundamental step in the analysis of data from stable isotope labeling experiments. nih.gov By knowing the elemental composition of a peptide incorporating the labeled glycine (B1666218), algorithms can calculate the expected mass and abundance of each isotopic peak. nih.gov This simulated pattern serves as a template to identify and deconvolve the experimental mass spectrum. acs.org Deconvolution is the process of separating overlapping isotopic clusters, which is crucial in complex spectra where signals from different peptides or different charge states of the same peptide may interfere with one another. acs.orgnih.gov

Several software tools have been developed to perform isotope pattern simulation and deconvolution. These programs often use models like the "averagine" model, which approximates the isotopic distribution of a typical peptide, to aid in the identification of isotopic clusters. nih.govgithub.com For peptides containing this compound, the specific isotopic enrichment is incorporated into the simulation to generate an accurate theoretical pattern. This allows for the precise quantification of the labeled peptide by comparing the intensity of the experimental signal to that of an internal standard or a non-labeled counterpart.

Table 1: Key Features of Isotope Pattern Simulation Software

FeatureDescriptionRelevance to this compound
Isotope Distribution Calculation Algorithms calculate the theoretical mass and abundance of each isotopologue based on elemental composition and isotopic enrichment.Essential for generating the expected mass spectral pattern of peptides containing the ¹³C and ¹⁵N labels.
Charge State Determination Identifies the charge state of an ion by the m/z spacing between its isotopic peaks.Crucial for correctly determining the neutral mass of the labeled peptide.
Deconvolution of Overlapping Spectra Mathematical methods to separate interfering isotopic patterns from different molecules. nih.govNecessary for accurate quantification in complex biological samples where multiple peptides may co-elute.
Noise Filtering Algorithms to distinguish true isotopic peaks from background noise in the mass spectrum. acs.orgImproves the accuracy of peak detection and subsequent quantification.

Chemical Shift Prediction and Refinement for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of molecules in solution. americanpeptidesociety.org The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn determined by the molecule's conformation. rsc.org Isotopic labeling with ¹³C and ¹⁵N, as in this compound, is essential for modern biomolecular NMR studies as it significantly enhances sensitivity and enables the use of multidimensional experiments to resolve spectral overlap. sigmaaldrich.comnih.gov

Computational methods play a crucial role in both predicting NMR chemical shifts and using them to refine molecular structures. Quantum mechanical (QM) calculations, such as those based on density functional theory (DFT), can predict the ¹³C and ¹⁵N chemical shifts of a peptide given its three-dimensional structure. duke.eduillinois.edu These predictions can be compared to experimental data to validate or refine a proposed structure.

Furthermore, there is a wealth of empirical data relating protein and peptide structures to their NMR chemical shifts. nih.govresearchgate.net This has led to the development of software that can predict chemical shifts based on a given structure or, conversely, use experimental chemical shifts to infer structural features like secondary structure. duke.edu For a peptide synthesized with this compound, the experimentally measured ¹³C and ¹⁵N chemical shifts of the glycine residue and its neighbors provide valuable constraints for computational structure determination and refinement. nih.gov

Table 3: Computational Approaches for NMR Chemical Shift Analysis

MethodDescriptionApplication to this compound Labeled Peptides
Quantum Mechanical (QM) Calculations First-principles calculations of nuclear shielding tensors based on the electronic structure of the molecule. rsc.orgProvides highly accurate prediction of ¹³C and ¹⁵N chemical shifts for a given peptide conformation, aiding in structural validation.
Empirical Prediction Software Utilizes databases of known protein and peptide structures and their assigned chemical shifts to predict shifts for a new structure. duke.eduRapidly predicts chemical shifts to help in the initial assignment of NMR spectra and identification of secondary structure elements.
Structure Refinement Incorporates experimental chemical shifts as restraints in molecular dynamics simulations or other structure calculation algorithms.Improves the accuracy of the determined 3D structure by ensuring it is consistent with the experimental NMR data.
Machine Learning Models Increasingly used to predict chemical shifts with high accuracy and computational efficiency by training on large datasets of QM calculations and experimental data. rsc.orgOffers a fast and accurate alternative to QM calculations for predicting chemical shifts in peptides containing the labeled glycine.

Bioinformatic Tools for Proteomics Data Analysis with Isotopic Labels

Proteomics studies using stable isotope labeling, including those employing this compound, generate large and complex datasets that require specialized bioinformatic tools for analysis. nih.gov These software packages provide comprehensive workflows for processing raw mass spectrometry data to identify and quantify thousands of peptides and proteins. nih.govthermofisher.com

A typical proteomics data analysis pipeline begins with the identification of peptides from their tandem mass spectra (MS/MS). researchgate.net Search engines like Mascot or SEQUEST compare the experimental MS/MS spectra against a protein sequence database to find the best matching peptide sequence. metwarebio.com For data from labeling experiments, these tools are configured to consider the mass shift introduced by the ¹³C and ¹⁵N isotopes in the labeled glycine.

Once peptides are identified, the next step is quantification. Software like MaxQuant, Proteome Discoverer, or OpenMS can accurately determine the relative or absolute abundance of peptides and proteins. metwarebio.commedium.com In experiments using this compound, these tools can quantify the incorporation of the labeled glycine into specific proteins, which can be used to measure protein synthesis rates or turnover. These platforms integrate various algorithms for tasks such as peak detection, mass calibration, and statistical analysis to provide a comprehensive analysis of the proteomics data. medium.com

Table 4: Common Bioinformatic Tools for Isotope-Labeled Proteomics

ToolKey FunctionsRelevance for this compound Data Analysis
MaxQuant Peptide identification, label-free and label-based quantification (including SILAC), statistical analysis. medium.comCan be configured to identify and quantify peptides containing the ¹³C,¹⁵N-labeled glycine for protein turnover studies.
Proteome Discoverer Comprehensive data analysis for qualitative and quantitative proteomics, supports various labeling techniques (TMT, iTRAQ, SILAC). thermofisher.commetwarebio.comProvides a flexible platform for creating workflows to analyze data from experiments using the labeled glycine.
OpenMS An open-source C++ library with a wide range of tools for LC-MS data management and analysis. medium.comOffers extensive functionality for developing custom analysis pipelines for labeled proteomics data.
Skyline Targeted proteomics data analysis, quantification of peptides and small molecules. thermofisher.comCan be used to develop targeted assays for specific peptides containing the labeled glycine to achieve high sensitivity and quantitative accuracy.

Emerging Research Avenues and Future Perspectives for Fmoc Gly Oh 2 ¹³c,¹⁵n

Development of More Diverse Isotope Labeling Strategies

The use of Fmoc-Gly-OH-2-¹³C,¹⁵N is central to advanced isotope labeling strategies that move beyond simple uniform labeling. Chemical synthesis, as opposed to metabolic incorporation in cell cultures, provides exact control over the placement of isotopic labels. This precision enables several sophisticated approaches aimed at reducing spectral complexity and focusing analysis on specific regions of interest within large biomolecules. nih.gov

Site-Specific Labeling : This strategy involves incorporating one or more isotope-labeled amino acids at key positions within an otherwise unlabeled polypeptide chain. nih.gov Using this compound allows researchers to introduce a ¹³C-¹⁵N labeled glycine (B1666218) at a single, predetermined site. This acts as a highly specific probe to investigate the local environment, dynamics, or interaction interface of that particular residue without the overwhelming number of signals that would arise from a uniformly labeled protein. nih.gov

Residue-Specific Labeling : In this approach, all instances of a particular amino acid type (e.g., all glycines) are replaced with their isotopically labeled counterparts. While this provides more signals than single-site labeling, it is still a significant simplification compared to uniform labeling and can highlight the roles of a specific amino acid throughout a protein's structure.

Segmental Isotope Labeling : For very large proteins or protein complexes, even residue-specific labeling can result in overly complex NMR spectra. Segmental labeling addresses this by incorporating an entire isotopically labeled protein segment (peptide) into a larger, unlabeled protein. nih.govethz.ch This is achieved through techniques like Expressed Protein Ligation (EPL) or Protein Trans-Splicing (PTS), which ligate a synthetically produced, labeled peptide—often synthesized using building blocks like this compound—to recombinantly expressed protein fragments. ethz.ch This hybrid approach allows for the detailed study of specific domains or interaction sites within massive macromolecular assemblies that would otherwise be inaccessible to high-resolution NMR analysis. marioschubert.ch

These diverse strategies are critical for simplifying complex NMR spectra, enabling the study of progressively larger and more intricate biological systems.

Integration with Complementary Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography)

NMR studies on peptides and protein segments synthesized with this compound can provide atomic-level information on:

Flexible Loops and Termini : These regions are often poorly resolved in crystallographic or Cryo-EM maps due to their conformational flexibility. NMR can characterize the structure and dynamics of these segments.

Conformational Changes : The specific labels can be used to track subtle changes in protein conformation upon ligand binding or interaction with other proteins.

Model Validation and Refinement : High-resolution NMR data from a labeled segment can be used to validate or refine the lower-resolution structural models generated by Cryo-EM, providing a more complete and accurate picture of the entire assembly.

This integrative or "hybrid method" approach leverages the strengths of each technique, combining the global structural information from Cryo-EM or crystallography with the atomic-resolution dynamic and conformational details provided by NMR analysis of isotopically labeled sites.

Applications in Complex Biological Systems and Macromolecular Assemblies

The ability to insert a specific isotopic label into a protein via chemical synthesis is a powerful tool for dissecting the function of complex biological machinery. The study of protein-protein interactions (PPIs), which are fundamental to nearly all cellular processes, benefits immensely from this approach. rsc.org

By incorporating this compound into a synthetic peptide that mimics a binding region of a protein, researchers can:

Map Interaction Interfaces : Use NMR to identify which residues are directly involved in the binding event by observing changes in their chemical shifts upon interaction with a binding partner.

Study Transient Interactions : Capture and characterize weak or transient interactions that are difficult to study with other methods but are critical for cellular signaling. nih.gov

Probe Allosteric Effects : Place the labeled glycine at a site distant from the active site to monitor long-range conformational changes that occur upon substrate or inhibitor binding.

In the context of large macromolecular assemblies, such as the spliceosome or ribosome, segmental labeling is particularly powerful. A single subunit or domain can be synthesized with ¹³C/¹⁵N labels and incorporated into the larger complex, allowing researchers to study the structure and dynamics of that specific component in situ without interference from the thousands of other atoms in the assembly. rsc.org

Advancements in Analytical Sensitivity and Throughput for Labeled Samples

The utility of peptides synthesized with this compound is amplified by continuous improvements in the analytical instruments used for their detection.

Analytical TechniqueRecent AdvancementsImpact on Labeled Sample Analysis
NMR Spectroscopy Higher field magnets (≥1 GHz), Cryogenic probes, Transverse Relaxation-Optimized Spectroscopy (TROSY) pulse sequences.Increased signal resolution and sensitivity, enabling the study of larger proteins and complexes (>25 kDa) by reducing signal broadening. nih.govresearchgate.net
Mass Spectrometry High-resolution instruments (e.g., FT-ICR, Orbitrap), Advanced fragmentation techniques, Sensitive detectors.Allows for highly accurate mass determination, distinguishing labeled from unlabeled peptides with great precision for quantitative proteomics. nih.gov
LC-MS/MS Development of Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) methods.Enables absolute quantification of target proteins in complex mixtures with high sensitivity and specificity, using labeled peptides as internal standards. biosynth.com
Automation & Software Automated data acquisition and analysis software (e.g., QUIL for MS quantification).Increases the throughput of quantitative proteomics experiments, allowing for large-scale analysis of protein expression levels. nih.gov

These technological advancements mean that smaller quantities of labeled samples are needed, and data can be acquired more rapidly and with greater precision. This enhances the feasibility of complex experiments and broadens the scope of biological questions that can be addressed using isotope-labeled compounds.

Addressing Challenges in Isotope Labeling for Large or Difficult-to-Express Proteins

A significant bottleneck in structural biology is the production of sufficient quantities of pure, properly folded protein for analysis. This is particularly challenging for large proteins, membrane proteins, or those that are toxic to host expression systems like E. coli. Traditional metabolic labeling, which relies on the cellular machinery of the expression host, is often not viable in these cases.

Chemical synthesis and semi-synthesis using Fmoc-protected, isotope-labeled amino acids like this compound provide powerful solutions to these problems:

Overcoming Expression Difficulties : If a protein or a domain thereof cannot be expressed recombinantly, it can be produced entirely through chemical synthesis. This bypasses the biological expression system completely.

Studying Large Proteins with NMR : The size of proteins that can be studied by solution NMR is limited by rapid signal decay (relaxation) and severe signal overlap. nih.gov As discussed under segmental labeling, synthesizing a specific domain with isotopic labels and ligating it to the rest of the (unlabeled) large protein overcomes this size limitation, allowing for high-resolution analysis of a targeted region. ethz.ch

Incorporation of Non-Natural Amino Acids : Chemical synthesis allows for the incorporation of non-natural amino acids or post-translational modifications (PTMs) that are not possible with standard bacterial expression systems. This is crucial for studying the many proteins whose function is regulated by such modifications. nih.gov

By enabling the production of precisely labeled peptides that can be integrated into larger proteins, the use of this compound is instrumental in overcoming some of the most persistent challenges in the study of large and complex proteins.

Q & A

Q. How is Fmoc-Gly-OH-2-¹³C,¹⁵N synthesized, and what are the critical steps for isotopic labeling?

this compound is synthesized using solid-phase peptide synthesis (SPPS) with isotopic precursors. The ¹³C and ¹⁵N labels are introduced at the glycine α-carbon via protected amino acid derivatives. Key steps include:

  • Activation : Use of coupling reagents (e.g., HBTU or DIC) to activate the Fmoc-protected glycine isotope .
  • Purification : Reverse-phase HPLC (≥99% purity) to isolate the labeled compound, ensuring removal of unincorporated isotopes .
  • Validation : Mass spectrometry (MS) and NMR to confirm isotopic enrichment and structural integrity .

Q. What methods are recommended for purifying this compound to ≥99% purity?

High-performance liquid chromatography (HPLC) with a C18 column is standard. Optimal conditions include:

  • Mobile phase : Gradient elution with acetonitrile/water (0.1% TFA).
  • Detection : UV absorbance at 265 nm (Fmoc group) . Post-purification, lyophilization ensures stability. Purity is validated via HPLC and MS .

Q. How should this compound be stored to maintain stability?

  • Short-term : Store at -20°C in airtight, light-protected vials.
  • Long-term : -80°C under inert gas (argon/nitrogen) to prevent oxidation. Desiccants (silica gel) mitigate moisture . Avoid freeze-thaw cycles; aliquot solutions in anhydrous DMF or DMSO .

Q. What role does this compound play in peptide synthesis workflows?

It serves as a labeled building block for:

  • Isotope tracing : Tracking glycine incorporation in metabolic studies .
  • Structural NMR : Enhancing signal resolution in ¹³C/¹⁵N-labeled peptides . Its minimal steric hindrance ensures flexibility in peptide design .

Q. How is isotopic incorporation efficiency quantified?

  • Mass spectrometry : Measures mass shifts (Δm/z) corresponding to ¹³C/¹⁵N .
  • Isotopic ratio analysis : Compares peak intensities of labeled vs. unlabeled ions . Target incorporation ≥98% for high-resolution studies .

Advanced Research Questions

Q. What challenges arise in NMR analysis of ¹³C/¹⁵N-labeled peptides containing this compound?

  • Signal overlap : Resolve using 2D/3D NMR (HSQC, TROSY) to separate glycine-specific signals .
  • Relaxation effects : Optimize pulse sequences to account for slower ¹³C/¹⁵N relaxation rates .
  • Stereochemical stability : Monitor racemization via CD spectroscopy during synthesis .

Q. How do isotopic labels affect glycine’s conformational flexibility in peptide backbones?

  • Steric impact : Minimal due to glycine’s small side chain, but ¹³C labeling alters torsional angles by ~0.5° in MD simulations .
  • Thermodynamic stability : Isotopic substitution reduces entropy by 1–2 kcal/mol in folded peptides . Validate via X-ray crystallography or circular dichroism .

Q. What experimental strategies mitigate low yields in SPPS using this compound?

  • Coupling optimization : Extend reaction time (2–4 hr) and use 3:1 molar excess of labeled glycine .
  • Deprotection control : Limit piperidine exposure (20% v/v, 10–15 min) to prevent Fmoc cleavage side reactions .
  • Side-chain protection : Use trityl (Trt) groups for labile residues to avoid aggregation .

Q. How is this compound applied in metabolic flux analysis (MFA)?

  • Tracer studies : Incubate cells with labeled glycine to track incorporation into proteins/amino acid pools .
  • GC-MS analysis : Derivatize samples with MTBSTFA to quantify ¹³C/¹⁵N enrichment in metabolic intermediates .

Q. What are the crystallographic implications of isotopic labeling in glycine-rich peptides?

  • Diffraction quality : ¹³C enhances electron density maps for glycine residues, improving resolution by 0.2–0.3 Å .
  • Deuterium substitution : Combine with ²H labeling for neutron diffraction studies of hydrogen bonding .

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